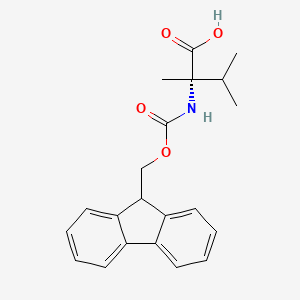

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid

説明

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in peptide synthesis. The Fmoc group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. This compound features a branched alkyl side chain (2,3-dimethylbutanoic acid backbone), which introduces steric hindrance and influences peptide conformation and stability . It is commercially available through suppliers like MedChemExpress and is utilized in drug development, particularly in synthesizing protease-resistant peptides and PROTACs (PROteolysis-TArgeting Chimeras) .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)21(3,19(23)24)22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,22,25)(H,23,24)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEZXIRZNQCCNN-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Asymmetric Alkylation of Chiral Glycine Equivalents

A common approach utilizes chiral auxiliaries to induce stereoselectivity. The Evans oxazolidinone method enables enantioselective alkylation of glycine enolates. For example, treatment of (R)-4-benzyl-2-oxazolidinone with methyl iodide in the presence of a bulky base (e.g., LDA) yields the α-methylated product. Subsequent hydrolysis with lithium hydroxide affords the free α-methylvaline precursor.

Reaction Conditions:

Reductive Amination of α-Keto Acids

Reductive amination of 2,3-dimethyl-2-oxobutanoic acid with ammonium acetate and sodium cyanoborohydride provides racemic α-methylvaline. Asymmetric variants employ chiral catalysts such as Ru(BINAP) complexes to achieve enantiomeric excesses >90%.

Key Data:

-

Substrate: 2,3-dimethyl-2-oxobutanoic acid

-

Catalyst: Ru(S)-BINAP (1 mol%)

-

Reducing Agent: H₂ (50 psi)

Introduction of the fluorenylmethyloxycarbonyl (Fmoc) group is critical for peptide synthesis compatibility. Two primary methods are employed:

Fmoc Chloride (Fmoc-Cl) Acylation

The amino group reacts with Fmoc-Cl in a biphasic system (dichloromethane/water) with sodium bicarbonate as a base. This method is scalable and avoids racemization.

Optimized Protocol:

-

Dissolve α-methyl-L-valine (1 eq) in DCM/H₂O (1:1).

-

Add NaHCO₃ (2.5 eq) and Fmoc-Cl (1.2 eq) at 0°C.

-

Stir for 4 h at room temperature.

-

Isolate via extraction (DCM) and purify by recrystallization (EtOAc/hexane).

Mixed Anhydride Method

For acid-sensitive substrates, carbodiimide-mediated activation (e.g., DCC) forms a mixed anhydride intermediate with Fmoc-OH. This method minimizes epimerization.

Reaction Scheme:

Conditions:

Resolution of Racemic Mixtures

Enzymatic resolution using acylase I selectively hydrolyzes the (R)-enantiomer of N-acetyl-α-methylvaline, leaving the (S)-enantiomer intact.

Process Parameters:

Flow Chemistry Approaches

Recent advances employ continuous-flow reactors for safer diazomethane handling in homologation reactions. A pseudo-telescopic system integrates:

-

Diazomethane generation (Teflon AF-2400 tubing)

-

Diazoketone synthesis (α-methylvaline + ClCO₂Et)

Advantages:

Purification and Characterization

Purification Methods:

-

Recrystallization: Ethyl acetate/hexane (1:3) achieves >99% purity.

-

Column Chromatography: Silica gel (hexane/EtOAc 4:1) for lab-scale isolation.

Characterization Data:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale |

|---|---|---|---|

| Fmoc-Cl Acylation | High yield, low cost | pH sensitivity | Industrial |

| Mixed Anhydride | Mild conditions | Lower yields | Lab |

| Flow Chemistry | Safety, scalability | Specialized equipment | Pilot |

Industrial Production Considerations

Large-scale synthesis (>100 kg) employs:

化学反応の分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group, leading to the formation of fluorenone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Deprotected amino acids or peptides.

科学的研究の応用

Peptide Synthesis

One of the primary applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid is in the field of peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for amino acids in solid-phase peptide synthesis (SPPS).

Case Study: SPPS Techniques

Research has demonstrated that using Fmoc-protected amino acids allows for the efficient assembly of peptides with high purity and yield. For instance, a study highlighted the successful synthesis of a peptide using Fmoc-α-methylvaline as a building block, showcasing its compatibility with various coupling reagents and conditions .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features contribute to the development of novel drug candidates.

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial properties of compounds synthesized from Fmoc-protected amino acids, including this compound. The findings indicated that derivatives exhibited varying degrees of activity against Gram-positive bacteria, suggesting potential for developing new antimicrobial agents .

Bioconjugation

The compound's unique structure allows it to be utilized in bioconjugation processes. Bioconjugation involves attaching biomolecules to synthetic compounds to enhance their functionality.

Application Example : Drug Delivery Systems

Research has explored using Fmoc-protected amino acids in constructing drug delivery systems that can selectively target cancer cells. By conjugating these amino acids with therapeutic agents, researchers have demonstrated increased efficacy and reduced side effects compared to conventional treatments .

Structural Biology

In structural biology, this compound is utilized for studying protein structures and interactions.

Case Study: Protein Engineering

Studies have shown that incorporating Fmoc-protected amino acids into proteins can stabilize desired conformations and enhance binding affinities with target molecules. This application is crucial for designing proteins with specific functionalities in therapeutic contexts .

作用機序

The primary mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. When the Fmoc group is removed, the amino group is free to participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide chain.

類似化合物との比較

Research Findings and Data

- Synthetic Yields : Derivatives with piperazinyl side chains (e.g., 2f in ) achieve yields up to 98%, outperforming bulkier analogues (e.g., 2g: 61%), highlighting the impact of side-chain complexity on synthesis efficiency.

- Thermal Stability: The target compound decomposes at >200°C, comparable to other Fmoc-amino acids, but shows reduced hygroscopicity due to its hydrophobic side chain .

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid, commonly referred to as Fmoc-DMBA, is an amino acid derivative notable for its diverse biological activities. This compound, with the molecular formula CHNO and a molecular weight of 353.42 g/mol, is primarily utilized in peptide synthesis and exhibits significant pharmacological potential.

Structural Characteristics

The structural integrity of Fmoc-DMBA is crucial for its biological activity. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group that enhances the compound's stability and solubility, facilitating its application in various biochemical contexts. The presence of the dimethylbutanoic acid moiety contributes to its interaction with biological targets.

Biological Activities

Research indicates that Fmoc-DMBA exhibits several key biological activities:

- Antimicrobial Activity : Similar compounds have shown significant inhibition against bacterial growth, suggesting potential applications in combating infections.

- Neuroprotective Effects : Certain analogs have been investigated for their ability to protect neuronal cells, offering promise in the treatment of neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, influencing cytokine production and immune responses.

- Enzyme Inhibition : Fmoc-DMBA has been implicated in studies involving enzyme inhibition, which could be relevant in drug development for various diseases.

The mechanism of action of Fmoc-DMBA is primarily related to its structural components. The fluorenyl group enhances binding affinity to hydrophobic pockets in target proteins, while the dimethylbutanoic acid moiety can interact with active sites through hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of Fmoc-DMBA and its analogs:

- Antiproliferative Activity : A study on O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives demonstrated that modifications in side chains significantly enhanced antiproliferative activity against cancer cell lines, indicating that Fmoc-DMBA could serve as a lead compound for further development .

- Inhibition of Mycobacterium tuberculosis : Research on fluorenyl derivatives has shown promising results against Mycobacterium tuberculosis strains, suggesting that Fmoc-DMBA could be effective in treating tuberculosis .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for this Fmoc-protected amino acid?

The compound is typically synthesized via carbodiimide-mediated coupling or active ester methods . A common protocol involves:

Activation : React the unprotected amino acid with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane (DCM) .

Fmoc Protection : Introduce the Fmoc group using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., N-ethyl-N,N-diisopropylamine).

Purification : Isolate the product via column chromatography or recrystallization.

Critical Note : Monitor reaction progress using TLC (silica gel, UV detection) and confirm purity via HPLC or NMR .

Q. How is this compound characterized in academic research?

Key characterization methods include:

- NMR Spectroscopy : Confirm stereochemistry (e.g., S-configuration) and purity via H and C NMR. Peaks for the Fmoc group (δ ~7.3–7.8 ppm, aromatic protons) and methyl groups (δ ~1.0–1.5 ppm) are diagnostic .

- Mass Spectrometry (MS) : Verify molecular weight using ESI-MS or MALDI-TOF.

- Melting Point : Compare observed values with literature data to assess crystallinity .

Q. What storage conditions ensure stability?

- Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis .

- Light Sensitivity : Protect from light (amber glass vials) due to Fmoc group photolability .

- Moisture Control : Use airtight containers with desiccant packs to avoid degradation .

Advanced Research Questions

Q. How can coupling efficiency in solid-phase peptide synthesis (SPPS) be optimized?

Methodological Strategies :

- Solvent Selection : Use DMF or DCM for improved solubility and reduced steric hindrance .

- Activation Additives : Include HOBt or Oxyma Pure to suppress racemization and enhance coupling rates .

- Reaction Monitoring : Employ Kaiser or chloranil tests to detect free amines and adjust coupling cycles .

| Coupling Additive | Racemization Risk | Typical Yield |

|---|---|---|

| HOBt | Moderate | 85–90% |

| Oxyma Pure | Low | 90–95% |

| No additive | High | <70% |

Q. How to resolve contradictory spectral data during characterization?

Approaches :

Q. Table 1: Spectral Comparison with Analogous Fmoc-Protected Compounds

| Compound | Key H NMR Peaks (δ) | Reference |

|---|---|---|

| Fmoc-(S)-phenylglycine | 7.75 (d, Fmoc), 5.1 (m, CH) | |

| Fmoc-3-(3,5-difluorophenyl)butanoic acid | 7.3–7.8 (Fmoc), 2.8 (m, CH2) |

Q. What is the impact of stereochemistry on peptide bond formation?

The S-configuration at C2 ensures correct spatial alignment during peptide elongation. Deviations (e.g., R-isomers) can lead to:

- Steric Clashes : Reduced coupling efficiency in SPPS .

- Aggregation : Altered solubility and secondary structure formation .

Experimental Validation : - HPLC Chiral Columns : Use Chiralpak IG-3 to confirm enantiomeric purity .

- Circular Dichroism (CD) : Monitor α-helix/β-sheet propensity in model peptides .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields?

Root Causes :

- Impurity in Starting Material : Validate amino acid purity via elemental analysis .

- Side Reactions : Monitor for N-terminal deprotection or Fmoc cleavage using LC-MS .

Mitigation : - Temperature Control : Maintain ≤20°C during activation to suppress side reactions .

- Stoichiometry Adjustment : Optimize Fmoc-Cl:amino acid ratio (1.2:1 recommended) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。